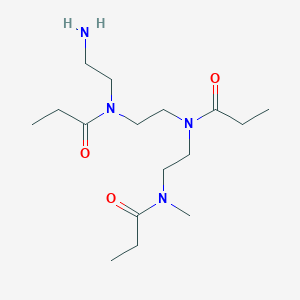
ULTROXA(regR) Poly(2-ethyl-2-oxazoline) Amine Terminated (n=approx. 50)
Vue d'ensemble
Description
ULTROXA(regR) Poly(2-ethyl-2-oxazoline) Amine Terminated (n=approx. 50) is a product with CAS RN: 1616777-37-7 . It is also known as α-Methyl-ω-amino-poly [[(1-oxopropyl)imino]-1,2-ethanediyl] (n=approx. 50) .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or lump . The average molecular weight ranges from 4000 to 6000, and the molecular weight distribution is a maximum of 1.15 . It should be stored at a temperature between 0-10°C and is heat sensitive .Applications De Recherche Scientifique
Antimicrobial Functions
ULTROXA® Poly(2-ethyl-2-oxazoline) amine terminated polymers have demonstrated antimicrobial potential. Research indicates that polymers terminated with quaternary ammonium groups can be effective against bacteria like Staphylococcus aureus, with the effectiveness depending on the length of the carbon chain in the quaternary ammonium functions (Waschinski & Tiller, 2005).
Biomedical Applications and Pharmacokinetics
These polymers are also explored in biomedical applications, particularly in drug delivery systems. For instance, a study compared the pharmacokinetic behavior of radiolabeled poly(2-ethyl-2-oxazoline)s to poly(ethylene glycol), revealing differences in biodistribution and blood clearance based on polymer chain length (Wyffels et al., 2016).
Hydrodynamic and Light Scattering Studies
The hydrodynamic properties and characteristics derived from light scattering experiments of ULTROXA® Poly(2-ethyl-2-oxazoline) are significant for understanding its behavior in solution, which is crucial for pharmaceutical and biomedical applications (Grube et al., 2018).
Synthesis of Block Copolymers
The use of primary-amine-terminated poly(2-ethyl-2-oxazoline) as macroinitiators for chain-growth polycondensation of activated urethane derivatives of α-amino acids has been explored, demonstrating the polymer’s versatility in forming diblock copolymers with potential for various applications (Karadag et al., 2018).
Click Chemistry for Biomedical Applications
Poly(2-alkyl/aryl-2-oxazoline)s, including ULTROXA® Poly(2-ethyl-2-oxazoline), are being investigated for their biocompatibility and stealth behavior in biomedical applications. The modular approach of ‘click chemistry’ provides a strategy for functionalizing these polymers post-polymerization, expanding their potential applications (Lava, Verbraeken, & Hoogenboom, 2015).
Protein Conjugation
ULTROXA® Poly(2-ethyl 2-oxazoline) has been tested for conjugation with proteins like granulocyte colony stimulating factor (G-CSF), showing that it maintains the secondary structure of proteins and improves stability against aggregation, thereby illustrating its suitability for therapeutic applications (Mero et al., 2012).
DNA Binding and Release
Research has also focused on the synthesis of hydrogel structures based on amine containing poly(2-oxazoline)s for binding and releasing genetic material, indicating potential applications in diagnostics and pathogen detection (Hartlieb et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O3/c1-5-14(21)18(4)10-11-20(16(23)7-3)13-12-19(9-8-17)15(22)6-2/h5-13,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFLSMQYPGFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)CCN(CCN(CCN)C(=O)CC)C(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,4S)-tert-Butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3028039.png)
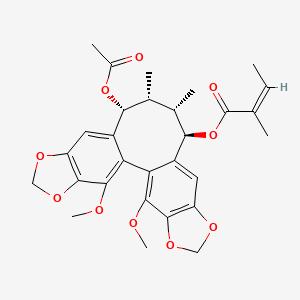



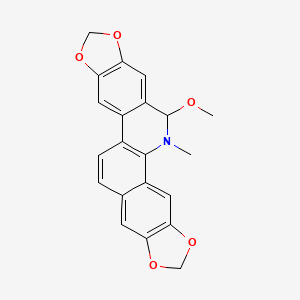
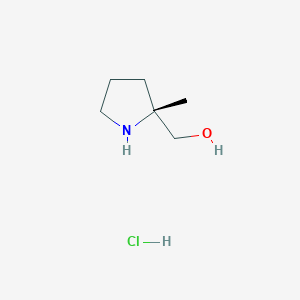
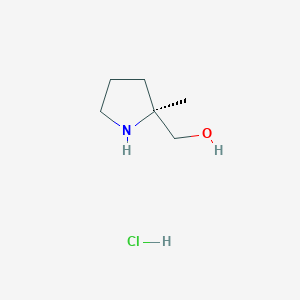
![tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B3028051.png)
![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)
![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B3028054.png)
![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)
